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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of polyglycerol (PG)

nanogels as versatile carriers for intracellular drug delivery. PG nanogels are highly

biocompatible, water-soluble, and possess a tunable three-dimensional network structure,

making them ideal for encapsulating a wide range of therapeutic agents.[1][2] Their

customizable surface chemistry and stimuli-responsive properties enable targeted delivery and

controlled release of cargo within the cellular environment.[3][4]

Introduction to Polyglycerol Nanogels
Polyglycerol-based nanogels are crosslinked polymer networks in the submicron size range,

typically between 10 to 1000 nm.[5] They are synthesized from dendritic or hyperbranched

polyglycerol (dPG or hPG), which offers a scaffold with a high density of hydroxyl groups for

further functionalization.[1][6] These nanogels can be engineered to respond to internal or

external stimuli such as pH, redox potential, or temperature, allowing for triggered drug release

in specific cellular compartments.[3][7] The inherent biocompatibility of the polyglycerol

backbone minimizes cytotoxic effects, a crucial aspect for in vivo applications.[5]

Key Advantages of Polyglycerol Nanogels
Biocompatibility: The polyether backbone of polyglycerol imparts excellent biocompatibility

and low cytotoxicity.[5]
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High Drug Loading Capacity: The porous, three-dimensional structure allows for efficient

encapsulation of both hydrophilic and hydrophobic drugs.[8][9]

Controlled Release: Drug release can be tailored to be responsive to specific triggers within

the cellular environment, such as changes in pH or the presence of specific enzymes.[5][7]

Tunable Properties: The size, charge, and surface functionality of PG nanogels can be

readily modified to optimize drug loading, cellular uptake, and targeting.[2]

Enhanced Bioavailability: By encapsulating drugs, PG nanogels can protect them from

degradation and improve the solubility of poorly water-soluble compounds.[3]

Data Presentation: Physicochemical and Drug
Loading Characteristics
The following tables summarize typical quantitative data for polyglycerol nanogels from various

studies, highlighting their tunable size, low polydispersity, and efficient drug loading capabilities.

Table 1: Physicochemical Properties of Polyglycerol Nanogels
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Nanogel
Formulation

Synthesis
Method

Hydrodynamic
Diameter (nm)

Polydispersity
Index (PDI)

Reference

dPG-based,

benzacetal

crosslinked

Inverse

Nanoprecipitatio

n

100-1000 N/A [7]

dPG-based,

iEDDA

crosslinked

Inverse

Nanoprecipitatio

n

257 <0.2 [5]

PG-drug

conjugates

Inverse

Nanoprecipitatio

n

110-165 Low [3]

dPG-based,

SPAAC

crosslinked

Inverse

Nanoprecipitatio

n

155-170 Narrow

Luliconazole-

loaded PAA/Na-

CMC

Free Radical

Polymerization
259 0.2

Table 2: Drug Loading Content and Efficiency of Polyglycerol Nanogels
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Nanogel
Formulation

Drug
Drug Loading
Content (DLC,
wt%)

Encapsulation
Efficiency (EE,
%)

Reference

dPG-based,

benzacetal

crosslinked

Asparaginase N/A ~100 [7]

Esterase-

responsive dPG-

based

17-AAG 4.95 99 [5]

Esterase-

responsive dPG-

based

BLU-285 4.95 99 [5]

Esterase-

responsive dPG-

based

(combinational)

17-AAG & BLU-

285

3.10 (for BLU-

285)

Quantitative for

17-AAG
[5]

Experimental Protocols
Detailed methodologies for the synthesis, drug loading, characterization, and in vitro evaluation

of polyglycerol nanogels are provided below.

Protocol for Polyglycerol Nanogel Synthesis via Inverse
Nanoprecipitation
This protocol describes a surfactant-free method to produce biodegradable polyglycerol

nanogels.[7][10]

Materials:

Functionalized dendritic polyglycerol (dPG) macromonomers (e.g., dPG-azide and dPG-

alkyne for click chemistry, or dPG-methyltetrazine and dPG-norbornene for iEDDA).[5][11]

Anhydrous acetone
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Milli-Q water

Stir plate and stir bar

Syringe or pipette

Rotary evaporator

Dialysis tubing (e.g., MWCO 50 kDa)[12]

Procedure:

Prepare separate aqueous stock solutions of the functionalized dPG macromonomers (e.g.,

200 mg/mL in Milli-Q water).[5]

In one vial, dilute the first dPG macromonomer solution with Milli-Q water.

In a separate vial, dilute the second dPG macromonomer solution with Milli-Q water.

Rapidly add the second dPG solution to the first, and briefly vortex for approximately 5

seconds to ensure thorough mixing.[5]

Under vigorous stirring, inject the combined aqueous solution of macromonomers into a

larger volume of anhydrous acetone (e.g., 20 mL).[5] This rapid change in solvent quality

induces the precipitation of nano-sized polymer droplets.

Allow the crosslinking reaction to proceed within the droplets. The reaction time will depend

on the specific chemistry used (e.g., copper-catalyzed azide-alkyne cycloaddition [CuAAC]

or inverse electron-demand Diels-Alder [iEDDA]).[5][11]

Remove the acetone by rotary evaporation under reduced pressure.

The resulting aqueous dispersion contains the polyglycerol nanogels.

Purify the nanogels by dialysis against Milli-Q water for 2-3 days, with frequent changes of

the dialysate, to remove unreacted macromonomers and other small molecules.[12]

Store the purified nanogel suspension at 4°C.
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Protocol for Drug Loading into Polyglycerol Nanogels
This protocol outlines the in situ encapsulation of a hydrophobic drug during the inverse

nanoprecipitation synthesis.[5]

Materials:

Functionalized dPG macromonomers and solvents as per Protocol 4.1.

Hydrophobic drug (e.g., 17-AAG, BLU-285).[5]

Solvent for the drug (e.g., DMSO).

Procedure:

Follow steps 1-3 of Protocol 4.1 to prepare the diluted aqueous solutions of the dPG

macromonomers.

Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent (e.g.,

DMSO).

Add the drug solution to one of the aqueous dPG macromonomer solutions before mixing.

Proceed with steps 4-10 of Protocol 4.1. The drug will be encapsulated within the nanogel

network as it forms.

To determine the Drug Loading Content (DLC) and Encapsulation Efficiency (EE), a known

amount of lyophilized drug-loaded nanogels is dissolved in a suitable solvent to break the

nanoparticles and release the drug. The drug concentration is then quantified using UV-Vis

spectrophotometry or HPLC against a standard calibration curve.

Protocol for Nanogel Characterization
4.3.1. Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Measurement

Materials:

Purified nanogel suspension.
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DLS instrument (e.g., Malvern Zetasizer).[12]

Cuvettes.

Phosphate buffer (pH 7.4).

Procedure:

Dilute the nanogel suspension to a concentration of approximately 1 mg/mL in phosphate

buffer (pH 7.4).[12]

Transfer the diluted sample to a clean cuvette.

Place the cuvette in the DLS instrument.

Set the instrument parameters (e.g., temperature at 25°C, laser wavelength at 633 nm).[12]

Perform the measurement in triplicate to obtain the average hydrodynamic diameter and the

polydispersity index (PDI).

4.3.2. Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Morphology

Materials:

Purified nanogel suspension (e.g., 1 mg/mL in PBS).[5]

TEM grids with a carbon film.

Vitrification robot (e.g., FEI Vitrobot).[12]

Liquid ethane and liquid nitrogen.

Cryo-transmission electron microscope.

Procedure:

Apply a small volume of the nanogel suspension to a TEM grid.

Blot away excess liquid to create a thin film.
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Plunge-freeze the grid in liquid ethane using a vitrification robot to create a vitrified ice layer.

[12]

Store the grid in liquid nitrogen until analysis.

Transfer the grid to the cryo-TEM under liquid nitrogen.

Image the nanogels at a suitable magnification and acceleration voltage (e.g., 200 kV).[12]

Protocol for Cellular Uptake Assay via Confocal Laser
Scanning Microscopy (CLSM)
This protocol describes how to visualize the internalization of fluorescently labeled nanogels

into cells.

Materials:

Fluorescently labeled polyglycerol nanogels (e.g., FITC-labeled).

Cell line of interest (e.g., HeLa, A549, MCF7).[13]

Complete cell culture medium (e.g., DMEM with 10% FBS).

Glass-bottom dishes or 8-well ibidi slides.

Nuclear stain (e.g., DAPI or Hoechst 33342).[13]

Phosphate-buffered saline (PBS).

Confocal laser scanning microscope.

Procedure:

Seed the cells in glass-bottom dishes or ibidi slides and allow them to adhere for 4-24 hours.

Treat the cells with the fluorescently labeled nanogels at the desired concentration in fresh

cell culture medium.
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Incubate for the desired time period (e.g., 2, 4, or 24 hours).

Remove the medium containing the nanogels and wash the cells twice with PBS to remove

extracellular nanogels.

Stain the cell nuclei with Hoechst 33342 (e.g., 1 µg/mL) or DAPI for 10-15 minutes.

Wash the cells again with PBS.

Add fresh cell culture medium to the cells.

Image the cells using a confocal laser scanning microscope, acquiring images in the

channels corresponding to the nanogel fluorophore and the nuclear stain.

Protocol for Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator

of cell viability.[2]

Materials:

Cells to be tested.

Polyglycerol nanogels (and drug-loaded counterparts).

96-well plates.

Complete cell culture medium.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in

PBS).

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[14]

Microplate reader.

Procedure:
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Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate

overnight to allow for attachment.[14]

Prepare serial dilutions of the nanogels (both empty and drug-loaded) in cell culture medium.

Remove the old medium from the cells and add 100 µL of the nanogel dilutions to the

respective wells. Include untreated cells as a control.

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

After incubation, add 10 µL of the MTT stock solution to each well.[14]

Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

[14]

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

Incubate for another 4 hours at 37°C.[14]

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate cell viability as a percentage relative to the untreated control cells.

Visualized Workflows and Mechanisms
Experimental Workflow for Nanogel-Based Drug Delivery
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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